Maralixibat
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Overview
Description
Maralixibat, marketed under the brand name Livmarli, is an orally-administered, small-molecule ileal bile acid transporter (IBAT) inhibitor. It is developed by Mirum Pharmaceuticals for the treatment of rare cholestatic liver diseases, including Alagille syndrome, progressive familial intrahepatic cholestasis, and biliary atresia . This compound received its first approval on September 29, 2021, in the USA, for the treatment of cholestatic pruritus in patients with Alagille syndrome .
Preparation Methods
The preparation of Maralixibat involves complex synthetic routes. The compound is synthesized through a series of chemical reactions, including the formation of the core structure and subsequent functionalization. The industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Maralixibat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Maralixibat has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of ileal bile acid transporters.
Biology: It is used to investigate the role of bile acids in various biological processes.
Medicine: It is used in the treatment of cholestatic liver diseases, particularly Alagille syndrome, progressive familial intrahepatic cholestasis, and biliary atresia
Industry: It is used in the pharmaceutical industry for the development of new treatments for liver diseases.
Mechanism of Action
Maralixibat acts by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the intestine. By inhibiting this transporter, this compound reduces the reabsorption of bile acids, leading to increased fecal excretion of bile acids and a decrease in the bile acid pool in the body. This helps to alleviate the symptoms of cholestatic pruritus in patients with Alagille syndrome .
Comparison with Similar Compounds
Maralixibat is similar to other IBAT inhibitors, such as odevixibat. this compound is unique in its specific application for the treatment of cholestatic pruritus in patients with Alagille syndrome. Other similar compounds include:
Odevixibat: Another IBAT inhibitor used for the treatment of cholestatic liver diseases.
Lopixibat: A compound with similar inhibitory effects on bile acid transporters.
This compound stands out due to its specific approval for use in pediatric patients with Alagille syndrome and its demonstrated efficacy in reducing pruritus .
Properties
Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. | |
CAS No. |
716313-53-0 |
Molecular Formula |
C40H56N3O4S+ |
Molecular Weight |
675.0 g/mol |
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |
InChI |
InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |
InChI Key |
STPKWKPURVSAJF-LJEWAXOPSA-N |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maralixibat; SHP-625; SHP625; SHP 625 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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